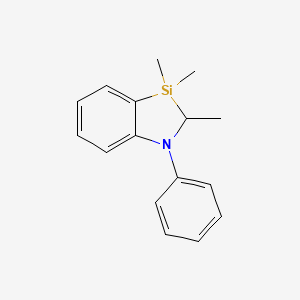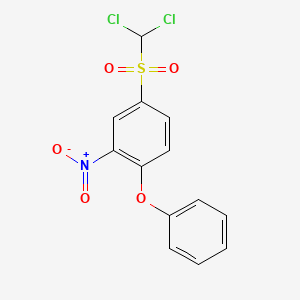
N-(N,N'-Diethylcarbamimidoyl)-N,N'-diethylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(N,N’-Diethylcarbamimidoyl)-N,N’-diethylthiourea is a chemical compound with a unique structure that includes both carbamimidoyl and thiourea functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(N,N’-Diethylcarbamimidoyl)-N,N’-diethylthiourea typically involves the reaction of diethylamine with carbon disulfide to form diethylthiocarbamate, which is then reacted with diethylcarbamoyl chloride. The reaction conditions often require a solvent such as toluene and a catalyst like imidazole to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of N-(N,N’-Diethylcarbamimidoyl)-N,N’-diethylthiourea may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(N,N’-Diethylcarbamimidoyl)-N,N’-diethylthiourea undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(N,N’-Diethylcarbamimidoyl)-N,N’-diethylthiourea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(N,N’-Diethylcarbamimidoyl)-N,N’-diethylthiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Betrixaban: A factor Xa inhibitor with a similar carbamimidoyl structure.
N-(N,N-Dimethylcarbamimidoyl)-2-nitrobenzenesulfonamide: Another compound with a carbamimidoyl group, used in different applications.
Uniqueness
N-(N,N’-Diethylcarbamimidoyl)-N,N’-diethylthiourea is unique due to its combination of carbamimidoyl and thiourea groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications that require these combined functionalities .
Properties
CAS No. |
61479-68-3 |
|---|---|
Molecular Formula |
C10H22N4S |
Molecular Weight |
230.38 g/mol |
IUPAC Name |
1-(N,N'-diethylcarbamimidoyl)-1,3-diethylthiourea |
InChI |
InChI=1S/C10H22N4S/c1-5-11-9(12-6-2)14(8-4)10(15)13-7-3/h5-8H2,1-4H3,(H,11,12)(H,13,15) |
InChI Key |
YHRSEBCDQWMVIP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=NCC)N(CC)C(=S)NCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, (S)-](/img/structure/B14593747.png)




![1-Methyl-4-[2-(methylsulfanyl)ethoxy]-3,5-diphenyl-1H-pyrazole](/img/structure/B14593779.png)

![1-(4-Chlorophenyl)-2-[4-(dimethylamino)phenyl]ethane-1,2-dione](/img/structure/B14593782.png)

![1-(2-Methoxyphenyl)-4-[2-(3-methoxyphenyl)-1-phenylethyl]piperazine](/img/structure/B14593806.png)
![N-[(2S)-1-(Methylamino)-4-(methylsulfanyl)-1-oxobutan-2-yl]-4-nitrobenzamide](/img/structure/B14593820.png)


